4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE
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Overview
Description
4-(1-ETHYL-1,7-DIAZASPIRO[44]NONAN-7-YL)-2-ISOPROPOXYANILINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the aniline and propan-2-yloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane hydrochloride
- 1,7-Diazaspiro[4.4]nonane derivatives
Uniqueness
4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(1-ethyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C18H29N3O/c1-4-21-10-5-8-18(21)9-11-20(13-18)15-6-7-16(19)17(12-15)22-14(2)3/h6-7,12,14H,4-5,8-11,13,19H2,1-3H3 |
InChI Key |
KIFOTUFZYSSPJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12CCN(C2)C3=CC(=C(C=C3)N)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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